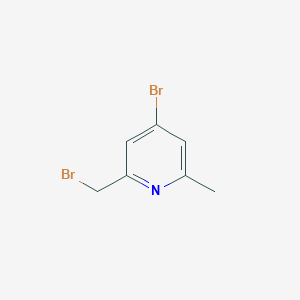

4-Bromo-2-bromomethyl-6-methylpyridine

Description

Properties

IUPAC Name |

4-bromo-2-(bromomethyl)-6-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c1-5-2-6(9)3-7(4-8)10-5/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCJSKCMNRXQWEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)CBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 4 Bromo 2 Bromomethyl 6 Methylpyridine

Reactivity of the 4-Bromo Substituent on the Pyridine (B92270) Ring

The bromine atom at the 4-position of the pyridine ring is susceptible to a variety of transformations, primarily transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Ullmann, Sonogashira couplings)

The carbon-bromine bond at the 4-position of the pyridine ring is a suitable handle for the formation of new carbon-carbon bonds through various palladium- or copper-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of 4-Bromo-2-bromomethyl-6-methylpyridine with an organoboron reagent, typically an aryl or vinyl boronic acid or its ester, in the presence of a palladium catalyst and a base. This would lead to the formation of a new carbon-carbon bond at the 4-position of the pyridine ring. The general reactivity of bromopyridines in Suzuki-Miyaura couplings is well-established, allowing for the synthesis of a wide range of biaryl and vinyl-substituted pyridines. ambeed.com The reaction conditions would need to be carefully controlled to avoid undesired reactions at the more reactive 2-bromomethyl position.

Ullmann Coupling: The Ullmann reaction, particularly the classic version for the synthesis of symmetrical biaryls, would involve the copper-mediated coupling of two molecules of 4-Bromo-2-bromomethyl-6-methylpyridine at elevated temperatures. More modern Ullmann-type reactions could also be employed to couple the bromopyridine with other aryl halides or nucleophiles.

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction would enable the coupling of the 4-bromo position with a terminal alkyne. This transformation is a powerful tool for the synthesis of aryl-alkyne derivatives. The mild reaction conditions often employed in Sonogashira couplings could be advantageous in preserving the integrity of the 2-bromomethyl group.

A representative data table for expected Suzuki-Miyaura cross-coupling reactions is presented below, based on general knowledge of similar substrates.

| Arylboronic Acid | Catalyst | Base | Solvent | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 2-(Bromomethyl)-6-methyl-4-phenylpyridine |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-(Bromomethyl)-4-(4-methoxyphenyl)-6-methylpyridine |

| Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 2-(Bromomethyl)-6-methyl-4-(thiophen-2-yl)pyridine |

Nucleophilic Aromatic Substitution (SNAr) Pathways

The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. The presence of the electronegative nitrogen atom helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. Therefore, the 4-bromo substituent can be displaced by a variety of nucleophiles.

Common nucleophiles for SNAr reactions on bromopyridines include amines, alkoxides, and thiolates. For instance, reaction with a primary or secondary amine would yield the corresponding 4-aminopyridine (B3432731) derivative. Similarly, treatment with an alkoxide would result in the formation of a 4-alkoxypyridine. The reaction conditions, such as temperature and the choice of solvent and base, would be critical in determining the outcome and preventing side reactions at the 2-bromomethyl group.

Directed Ortho Metalation and Subsequent Electrophilic Quenching

Directed ortho metalation (DoM) is a powerful technique for the functionalization of aromatic and heteroaromatic rings. In the case of 4-Bromo-2-bromomethyl-6-methylpyridine, the substituents on the ring could potentially direct the metalation to a specific position. The bromo group itself can act as a directing group, facilitating lithiation at the adjacent C-3 or C-5 position. However, the presence of the methyl and bromomethyl groups would also influence the regioselectivity of the deprotonation.

Once the lithiated intermediate is formed, it can be quenched with a variety of electrophiles to introduce new functional groups onto the pyridine ring. Examples of electrophiles include aldehydes, ketones, carbon dioxide (to form a carboxylic acid), and alkyl halides. The choice of the strong base (e.g., n-butyllithium, lithium diisopropylamide) and the reaction temperature are crucial parameters for a successful DoM reaction.

Reactivity of the 2-Bromomethyl Substituent

The 2-bromomethyl group (-CH₂Br) is a highly reactive functional group, primarily participating in nucleophilic substitution reactions and the formation of quaternary pyridinium (B92312) salts.

Nucleophilic Substitution Reactions (SN1 and SN2 mechanisms)

The carbon atom of the bromomethyl group is electrophilic and readily undergoes nucleophilic substitution. The mechanism of this substitution can be either SN1 or SN2, depending on the reaction conditions and the nature of the nucleophile.

SN2 Mechanism: Strong, unhindered nucleophiles will favor an SN2 pathway, leading to a direct displacement of the bromide ion with inversion of configuration (if the carbon were chiral). This is a one-step concerted mechanism.

SN1 Mechanism: In the presence of a polar, protic solvent and a weaker nucleophile, an SN1 mechanism might be operative. This would involve the formation of a relatively stable benzylic-type carbocation intermediate, which would then be attacked by the nucleophile.

A wide range of nucleophiles can be used to displace the bromide, including amines, alcohols, thiols, and carbanions. This reactivity allows for the introduction of a variety of functional groups at the 2-position of the pyridine ring.

Below is a data table illustrating potential nucleophilic substitution reactions at the 2-bromomethyl position.

| Nucleophile | Reagent | Solvent | Expected Product |

| Amine | Diethylamine | Acetonitrile | 4-Bromo-2-((diethylamino)methyl)-6-methylpyridine |

| Alkoxide | Sodium methoxide | Methanol | 4-Bromo-2-(methoxymethyl)-6-methylpyridine |

| Thiolate | Sodium thiophenoxide | Ethanol (B145695) | 4-Bromo-6-methyl-2-((phenylthio)methyl)pyridine |

| Cyanide | Sodium cyanide | DMSO | (4-Bromo-6-methylpyridin-2-yl)acetonitrile |

Formation of Quaternary Pyridinium Salts

The 2-bromomethyl group can react with tertiary amines to form quaternary pyridinium salts. This reaction is a type of N-alkylation where the nitrogen atom of the tertiary amine acts as the nucleophile, displacing the bromide from the bromomethyl group. The resulting product is a salt containing a positively charged quaternary ammonium (B1175870) cation and a bromide anion. These pyridinium salts can have interesting properties and applications, for example, as ionic liquids or phase-transfer catalysts. The reaction is typically carried out by heating the 4-Bromo-2-bromomethyl-6-methylpyridine with the desired tertiary amine in a suitable solvent.

Intramolecular and Intermolecular Cyclization Reactions

The dual reactivity of the 2-bromomethyl group and the pyridine nitrogen, as well as the potential for reactions involving the other substituents, makes 4-Bromo-2-bromomethyl-6-methylpyridine a prime candidate for various cyclization strategies to form fused heterocyclic systems. These reactions can proceed through either intramolecular or intermolecular pathways, leading to the formation of novel polycyclic structures.

One of the most prominent applications of 2-bromomethylpyridine derivatives is in the synthesis of bridgehead nitrogen heterocycles. These compounds, where a nitrogen atom is part of more than one ring, are of significant interest due to their presence in numerous biologically active natural products and pharmaceuticals. The reaction of 4-Bromo-2-bromomethyl-6-methylpyridine with various nucleophiles can lead to the formation of fused ring systems such as imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines.

For instance, in intermolecular cyclization reactions, the bromomethyl group readily reacts with binucleophilic reagents. The reaction with amines, for example, can proceed via an initial nucleophilic attack of one amino group on the bromomethyl carbon, followed by a subsequent intramolecular cyclization involving the pyridine nitrogen to form a five- or six-membered ring. This strategy is a cornerstone in the synthesis of various fused pyridine scaffolds.

While specific studies detailing the intramolecular cyclization of 4-Bromo-2-bromomethyl-6-methylpyridine are not extensively documented in publicly available literature, the general reactivity of 2-bromomethylpyridines suggests a high potential for such transformations. For example, under basic conditions or with the use of a palladium catalyst, intramolecular C-C or C-N bond formation could be induced between the bromomethyl group and the 6-methyl group (after deprotonation) or the pyridine ring itself, leading to novel tricyclic systems. Free-radical cyclization is another potential pathway for the synthesis of fused heteroaromatics from bromo-substituted pyridines.

| Cyclization Type | Potential Reactants/Conditions | Potential Product Skeletons |

| Intermolecular | Diamines, Amino alcohols, Amidines | Imidazo[1,2-a]pyridines, Pyrido[1,2-a]pyrimidines |

| Intramolecular | Base, Palladium catalysts | Fused tricyclic pyridine systems |

| Radical Cyclization | Radical initiators (e.g., AIBN), Tin hydrides | Fused heteroaromatics |

Reactivity of the 6-Methyl Substituent

The methyl group at the 6-position of the pyridine ring, while less reactive than the bromomethyl group, offers further opportunities for functionalization and elaboration of the molecular scaffold. Its reactivity can be harnessed for side-chain modifications and for the construction of additional fused rings.

Side-Chain Functionalization (e.g., oxidation, further halogenation)

The methyl group of methylpyridines (picolines) can undergo oxidation to afford corresponding carboxylic acids, aldehydes, or alcohols. Various oxidizing agents, such as selenium dioxide, can be employed for this purpose. For instance, the oxidation of 2-picoline with selenium dioxide yields 2-pyridine carboxylic acid. emporia.edu It is plausible that the 6-methyl group of 4-Bromo-2-bromomethyl-6-methylpyridine could be selectively oxidized under controlled conditions, providing a handle for further synthetic modifications, such as amide or ester formation.

Furthermore, the methyl group can be subjected to halogenation reactions, typically under free-radical conditions. This would introduce additional reactive sites into the molecule. The selective halogenation of methyl groups on the pyridine ring can be influenced by the electronic nature of the other substituents present. While specific examples for the title compound are scarce, general methods for the halogenation of methylpyridines are well-established.

| Functionalization | Typical Reagents | Potential Products |

| Oxidation | Selenium dioxide, Potassium permanganate | 4-Bromo-2-bromomethylpyridine-6-carboxylic acid |

| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | 4-Bromo-2-bromomethyl-6-(halomethyl)pyridine |

Condensation Reactions and Annulation Strategies

The methyl group at the 6-position can be activated for condensation and annulation reactions, providing a pathway to construct fused ring systems. Deprotonation of the methyl group with a strong base, such as lithium diisopropylamide (LDA), would generate a nucleophilic carbanion. This anion can then react with various electrophiles in condensation reactions. For example, reaction with aldehydes or ketones could lead to the formation of vinylpyridine derivatives, which are versatile intermediates for further transformations.

This side-chain lithiation strategy opens up possibilities for annulation, where a new ring is fused onto the existing pyridine core. The resulting lithiated species can participate in reactions with bifunctional electrophiles, leading to the formation of new heterocyclic or carbocyclic rings. For example, reaction with an α,β-unsaturated ketone could initiate a Michael addition followed by an intramolecular aldol (B89426) condensation, a classic Robinson annulation sequence, to build a new six-membered ring.

Moreover, the combination of the reactive 2-bromomethyl and 6-methyl groups offers a platform for tandem cyclization reactions, where multiple bonds are formed in a single synthetic operation. This can lead to the rapid construction of complex polycyclic molecules. For instance, a suitably designed substrate could undergo a cascade of reactions involving both the 2-bromomethyl and the activated 6-methyl group to form intricate bridged or fused ring systems.

Design and Synthesis of Advanced Derivatives and Analogs of 4 Bromo 2 Bromomethyl 6 Methylpyridine

Structure-Reactivity and Structure-Property Relationship Investigations in Brominated Pyridine (B92270) Scaffolds

The synthetic utility of 4-Bromo-2-bromomethyl-6-methylpyridine is fundamentally governed by the differential reactivity of its two bromine substituents. The bromine atom attached to the pyridine ring at the C4-position and the bromine atom on the methyl group at the C2-position exhibit distinct chemical behaviors due to their different electronic environments.

The pyridine ring is an electron-deficient aromatic system, a consequence of the electronegative nitrogen atom. This electron deficiency is most pronounced at the α (C2, C6) and γ (C4) positions. As a result, these positions are activated toward nucleophilic aromatic substitution (SNAr). researchgate.net The bromine atom at the C4-position is therefore susceptible to displacement by strong nucleophiles. The stability of the intermediate Meisenheimer complex, which is resonance-stabilized by the ring nitrogen, facilitates this reaction pathway. researchgate.net

In contrast, the bromine atom of the 2-bromomethyl group (-CH₂Br) is benzylic-like in its reactivity. It is attached to an sp³-hybridized carbon, which is adjacent to the aromatic pyridine ring. This position is highly susceptible to nucleophilic substitution via an SN2 mechanism. The transition state of the SN2 reaction is stabilized by the adjacent π-system of the pyridine ring, leading to a significantly enhanced reaction rate compared to a typical alkyl bromide.

This pronounced difference in reactivity—SNAr at C4 versus SN2 at the bromomethyl group—is the key to the selective functionalization of the scaffold. Under mild, neutral, or weakly basic conditions typical for SN2 reactions, nucleophiles will preferentially attack the electrophilic carbon of the bromomethyl group. Harsher conditions, often involving strong bases and higher temperatures, or the use of transition metal catalysis, are generally required to effect substitution at the C4-bromo position.

The electron-donating methyl group at the C6-position also exerts a modest electronic influence, slightly increasing the electron density of the ring, but it does not override the inherent reactivity patterns established by the ring nitrogen and the nature of the bromo substituents.

Table 1: Comparison of Reactivity at the Two Bromine Positions

| Feature | C4-Bromo Position | 2-Bromomethyl Position |

| Hybridization of Carbon | sp² | sp³ |

| Primary Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic Substitution (SN2) |

| Relative Reactivity | Lower (requires activation/harsher conditions) | Higher (benzylic-like activation) |

| Typical Reagents | Strong nucleophiles (e.g., NaOMe), organometallics with Pd/Cu catalysis | Weaker to strong nucleophiles (e.g., amines, alkoxides, thiolates) |

Introduction of Diverse Functional Groups for Scaffold Diversification

The differential reactivity of 4-Bromo-2-bromomethyl-6-methylpyridine allows for a stepwise and controlled introduction of various functional groups, leading to a wide array of complex derivatives.

Integration of Amine, Alkoxy, and Alkyl Moieties

The selective installation of nitrogen, oxygen, and carbon-based functional groups can be achieved by carefully choosing the reaction conditions and reagents.

Amine Integration: The synthesis of aminopyridine derivatives can be accomplished selectively at either position. Direct reaction with a primary or secondary amine under mild conditions will lead to the substitution of the bromomethyl group, forming a secondary or tertiary amine, respectively. To introduce an amine at the C4-position, a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, is typically employed. wikipedia.orgorganic-chemistry.orglibretexts.org This palladium-catalyzed reaction allows for the formation of a C-N bond between the C4-position and a wide range of amines, a transformation that is difficult to achieve via traditional SNAr. acs.orgnih.gov

Alkoxy Integration: Alkoxy groups can be introduced by reaction with an alkoxide. The greater reactivity of the bromomethyl group allows for its selective conversion to an ether by reaction with sodium alkoxide at or below room temperature. Substitution at the C4-position requires more forcing conditions, such as heating with the corresponding alcohol in the presence of a strong base (e.g., KOH or NaH) to facilitate the SNAr reaction. nih.gov

Alkyl Integration: The introduction of new carbon-carbon bonds can also be directed to either site. The C4-bromo position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki (using boronic acids), Stille (using organostannanes), and Sonogashira (using terminal alkynes) couplings. These reactions provide powerful methods for installing a diverse range of alkyl, alkenyl, alkynyl, and aryl groups. To functionalize the bromomethyl position with an alkyl group, softer carbon nucleophiles like organocuprates (Gilman reagents) are often effective.

Table 2: Selective Functionalization Strategies

| Target Moiety | Reagent/Reaction for 2-Bromomethyl Site | Reagent/Reaction for C4-Bromo Site |

| Amine (-NR₂) | R₂NH, mild conditions (SN2) | R₂NH, Pd-catalyst, base (Buchwald-Hartwig) wikipedia.org |

| Alkoxy (-OR) | NaOR, low temperature (SN2) | NaOR, high temperature (SNAr) nih.gov |

| Alkyl (-R) | R₂CuLi (Gilman reagent) | R-B(OH)₂, Pd-catalyst, base (Suzuki Coupling) |

Annelation of Additional Heterocyclic Rings

The dual reactivity of the scaffold makes it an excellent precursor for the synthesis of fused heterocyclic systems, often referred to as annelation. This is typically achieved through a sequence of reactions where one bromine is substituted to introduce a reactive handle, which then participates in an intramolecular cyclization by reacting with the second bromine. nih.gov

A general strategy involves the initial selective substitution of the more reactive bromomethyl group. For example, reaction with a nucleophile such as 2-aminophenol (B121084) or 2-aminothiophenol (B119425) would yield an intermediate containing a secondary amine linked to a phenolic hydroxyl or thiol group. This intermediate is perfectly poised for a subsequent intramolecular cyclization. Treatment with a suitable catalyst and base (e.g., a palladium or copper catalyst for C-N, C-O, or C-S bond formation) would promote the intramolecular displacement of the C4-bromo substituent, leading to the formation of a new fused six- or seven-membered heterocyclic ring. nih.govrsc.org

Alternatively, radical cyclization offers another powerful method for annelation. nih.govbeilstein-journals.org An intermediate formed by substitution at the bromomethyl position can be designed to undergo an intramolecular radical reaction where a radical generated elsewhere in the molecule attacks the C4-position, displacing the bromine and forming the new ring system.

Stereoselective Synthesis of Chiral Pyridine Derivatives

While 4-Bromo-2-bromomethyl-6-methylpyridine is an achiral molecule, it serves as a valuable starting point for the synthesis of chiral, enantioenriched pyridine derivatives. Chirality can be introduced through several strategic approaches that leverage modern asymmetric catalysis. chim.it

One primary method involves the catalytic asymmetric functionalization of the pyridine core. For instance, a chiral palladium or rhodium catalyst could be used in a cross-coupling reaction at the C4-position. nih.gov The reaction of the C4-bromo group with a prochiral nucleophile or an organometallic reagent in the presence of a chiral ligand can generate a new stereocenter with high enantioselectivity.

Another approach is to modify one of the existing functional groups under asymmetric conditions. The methylene (B1212753) protons of the 2-(aminomethyl) or 2-(alkoxymethyl) derivatives (formed after initial substitution) could potentially be deprotonated to form a carbanion, which could then be trapped by an electrophile in an enantioselective manner using a chiral base or phase-transfer catalyst.

Furthermore, the introduction of chirality can be achieved by reacting the parent molecule with a chiral reagent. Substitution of the bromomethyl group with a chiral amine or alcohol would yield a diastereomeric mixture if a new stereocenter is formed, or a single enantiomerically pure product if the chiral auxiliary is simply appended without creating a new stereocenter. More advanced methods, such as asymmetric dearomatization reactions, represent a frontier in pyridine chemistry and could potentially be applied to derivatives of this scaffold to create complex, three-dimensional chiral structures. nih.govresearchgate.netrsc.org

Advanced Applications in Organic Synthesis

Building Blocks for Complex Heterocycles and Natural Product Mimics

The unique arrangement of electrophilic centers in 4-Bromo-2-bromomethyl-6-methylpyridine provides a powerful platform for the synthesis of intricate heterocyclic systems. The C2-bromomethyl group acts as a potent electrophile for nucleophilic substitution, while the C4-bromo moiety is primed for metal-catalyzed cross-coupling reactions. This orthogonal reactivity allows for a stepwise construction approach to build fused ring systems and molecular scaffolds that mimic the core structures of natural products.

Researchers can leverage the C2-bromomethyl group for initial reactions, such as alkylating nitrogen, oxygen, or sulfur nucleophiles, to form foundational bonds for subsequent cyclization. For instance, reaction with a binucleophilic species can lead to the formation of an intermediate that, upon activation of the C4-bromo position, can undergo intramolecular cyclization to yield bicyclic or tricyclic pyridine (B92270) derivatives. This strategy is crucial for accessing novel chemical space and generating libraries of compounds with potential biological activity. The synthesis of multidentate polypyridine ligands, for example, often relies on precursors with similar reactive handles to construct complex chelating agents. researchgate.net

Precursors for Polyfunctionalized Pyridine Architectures

The ability to selectively modify two different positions on the pyridine ring makes 4-Bromo-2-bromomethyl-6-methylpyridine an ideal precursor for creating polyfunctionalized pyridine architectures. Each bromine atom can be transformed into a wide array of functional groups, enabling extensive molecular diversification from a single starting material.

The C4-bromo position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation. researchgate.net Reactions such as the Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig (with amines or alcohols) couplings allow for the introduction of diverse aryl, alkyl, vinyl, alkynyl, amino, and alkoxy groups at this position.

Simultaneously, the C2-bromomethyl group can undergo a variety of nucleophilic substitution reactions. This site readily reacts with amines, thiols, alcohols, and carbanions to introduce a secondary set of functional groups. The differential reactivity between the sp²-hybridized carbon-bromine bond at C4 and the sp³-hybridized carbon-bromine bond at C2 allows for high selectivity under appropriate reaction conditions.

The following table summarizes the potential transformations for generating polyfunctionalized pyridines from this precursor:

| Position | Initial Group | Reaction Type | Reagent/Catalyst Example | Resulting Functional Group |

| C4 | -Br | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst | Aryl (-Ar) |

| C4 | -Br | Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst | Alkynyl (-C≡C-R) |

| C4 | -Br | Buchwald-Hartwig Amination | R₂NH, Pd catalyst | Amino (-NR₂) |

| C4 | -Br | Stille Coupling | R-Sn(Bu)₃, Pd catalyst | Alkyl/Aryl (-R) |

| C2 | -CH₂Br | Nucleophilic Substitution | R-OH / Base | Ether (-CH₂OR) |

| C2 | -CH₂Br | Nucleophilic Substitution | R-SH / Base | Thioether (-CH₂SR) |

| C2 | -CH₂Br | Nucleophilic Substitution | NaCN | Nitrile (-CH₂CN) |

| C2 | -CH₂Br | Nucleophilic Substitution | NaN₃ | Azide (-CH₂N₃) |

Role in Target-Oriented Synthesis and Medicinal Chemistry Lead Generation

In medicinal chemistry, the pyridine scaffold is a privileged structure found in numerous approved drugs. nih.gov 4-Bromo-2-bromomethyl-6-methylpyridine serves as an exceptionally useful starting material for both target-oriented synthesis and the generation of compound libraries for lead discovery. Its capacity for diversification at two distinct points allows medicinal chemists to rapidly synthesize a multitude of analogues to explore the structure-activity relationship (SAR) of a potential drug candidate.

For a target-oriented synthesis, the compound can be used to construct a specific, complex molecule with a known biological target. The methyl group at C6 provides steric and electronic influence, while the functionalities introduced at C2 and C4 can be tailored to interact with specific pockets of a receptor or enzyme.

In lead generation, the orthogonal reactivity is exploited to create large libraries of related compounds through combinatorial chemistry. For example, a common scaffold can be created by reacting the C2-bromomethyl group with a set of diverse amines. Subsequently, this new library of intermediates can be subjected to a range of Suzuki coupling partners at the C4 position, exponentially increasing the number of unique final compounds for high-throughput screening. This approach accelerates the discovery of novel hits and chemical probes for biological investigation.

Applications in Agrochemical Development and Functional Material Synthesis

The utility of 4-Bromo-2-bromomethyl-6-methylpyridine extends beyond pharmaceuticals into the realms of agrochemicals and functional materials. Halogenated pyridines are foundational building blocks for a variety of herbicides and pesticides. The ability to introduce varied lipophilic and electronically diverse groups onto the pyridine core allows for the fine-tuning of a compound's efficacy, selectivity, and environmental persistence, which are critical parameters in agrochemical design.

In material science, substituted pyridines are essential components in the synthesis of organic light-emitting diodes (OLEDs), sensors, and catalytic systems. The pyridine nitrogen atom provides a coordination site for metal ions, and the brominated positions of the precursor allow for the construction of complex ligands. nih.gov For instance, the C4 position can be functionalized to create extended π-conjugated systems through cross-coupling, while the C2-methyl position can be elaborated into a chelating arm. Such molecules can serve as ligands for transition metals, forming complexes with specific photophysical, electronic, or catalytic properties. The compound can act as a linker for immobilizing metal ion chelates onto functionalized surfaces, a technique relevant for creating heterogeneous catalysts. mdpi.com

Coordination Chemistry and Catalytic Applications

Ligand Design and Synthesis Utilizing 4-Bromo-2-bromomethyl-6-methylpyridine Scaffolds

The strategic placement of reactive groups on the 4-Bromo-2-bromomethyl-6-methylpyridine scaffold makes it an excellent precursor for a variety of multidentate ligands. The primary site for elaboration is the highly reactive 2-bromomethyl group, which readily undergoes nucleophilic substitution reactions. This allows for the introduction of a wide range of secondary coordinating moieties.

For instance, reaction with primary or secondary amines can yield bidentate N,N'-ligands. Similarly, reaction with thiols or phosphines can produce N,S or N,P hybrid ligands, respectively. This synthetic flexibility enables the creation of ligands with tailored steric and electronic properties. A general synthetic scheme for producing a bidentate N,N'-ligand from 4-Bromo-2-bromomethyl-6-methylpyridine is illustrated below:

Scheme 1: Synthesis of a Bidentate Ligand

Reaction of 4-Bromo-2-bromomethyl-6-methylpyridine with a primary amine (R-NH₂) to yield a secondary amine, which can act as a bidentate ligand.

Furthermore, the bromo- group at the 4-position can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, to introduce aryl or other organic fragments. mdpi.com This allows for the construction of more complex, rigid ligand backbones or the attachment of the entire ligand scaffold to a larger molecular or polymeric support. The modular nature of these synthetic routes provides precise control over the final ligand structure, which is critical for influencing the properties of the resulting metal complexes. nih.gov

Formation of Metal Complexes with Pyridine-Based Ligands

Investigation of Transition Metal Coordination Chemistry

Ligands derived from the 4-Bromo-2-bromomethyl-6-methylpyridine scaffold are well-suited for coordinating with a variety of transition metals, including those from the late transition series such as palladium(II), platinum(II), rhodium(I), and iridium(I). The pyridine (B92270) nitrogen acts as a strong σ-donor, while the secondary coordinating group introduced via the bromomethyl position completes a chelate ring, typically a stable five- or six-membered ring. This chelation effect enhances the thermodynamic stability of the resulting metal complexes.

The electronic properties of the complex can be fine-tuned by modifications to the ligand. For example, the bromo-substituent at the 4-position acts as an electron-withdrawing group, which can influence the redox potential of the metal center. The nature of the secondary donor atom (e.g., nitrogen, phosphorus, sulfur) also significantly impacts the electronic environment and coordination geometry of the metal. researchgate.net Complexes with N,P-ligands, for instance, are often used in catalysis due to the combined properties of the hard nitrogen and soft phosphorus donors.

Exploration of Lanthanide and Actinide Complexation

The coordination chemistry of f-block elements (lanthanides and actinides) with pyridine-based ligands is an area of growing interest, driven by applications in materials science (luminescence) and nuclear chemistry (separations). rsc.orgnih.gov Ligands derived from 4-Bromo-2-bromomethyl-6-methylpyridine can serve as effective chelators for these large, hard metal ions.

Lanthanide ions typically exhibit high coordination numbers (8-10), and multidentate ligands are required to form stable complexes. While a simple bidentate ligand derived from the scaffold may not be sufficient to fully saturate the coordination sphere of a lanthanide ion, it can be incorporated into larger, polydentate structures. The para-bromo substituent on the pyridine ring provides a handle for creating multimeric systems or for tuning the ligand's electronic properties to enhance sensitization pathways for lanthanide luminescence. nih.gov For example, a divergent synthetic approach can be used where a stable lanthanide complex with a bromo-functionalized pyridine ligand is synthesized first, followed by further modification of the bromo-group to tailor the complex's function. nih.govnih.gov

Applications in Homogeneous and Heterogeneous Catalysis

Development of Catalysts for Cross-Coupling Reactions

Palladium complexes featuring pyridine-containing ligands are highly effective catalysts for cross-coupling reactions, which are fundamental transformations in modern organic synthesis. Ligands derived from 4-Bromo-2-bromomethyl-6-methylpyridine can be used to support palladium(II) precatalysts for reactions like the Suzuki-Miyaura coupling.

The ligand's structure plays a crucial role in the catalytic cycle. The σ-donating pyridine nitrogen and the secondary donor atom stabilize the palladium center and facilitate key steps such as oxidative addition and reductive elimination. The steric bulk around the metal center, which can be adjusted by modifying the substituents on the secondary donor, can also influence catalyst activity and longevity.

Below is a table showing representative data for Suzuki-Miyaura coupling reactions catalyzed by palladium complexes with related N-donor ligands, illustrating the typical performance of such systems.

| Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Yield (%) | Reference System |

|---|---|---|---|---|

| 4-Bromotoluene | Phenylboronic acid | 0.1 | 98 | Pd(OAc)₂/Pyridine Ligand |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | 0.5 | 95 | PdCl₂(PPh₃)₂/Pyridine Ligand |

| 4-Chloroanisole | Phenylboronic acid | 1.0 | 85 | Pd(OAc)₂/PN Ligand |

Potential in Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. The 4-Bromo-2-bromomethyl-6-methylpyridine scaffold is an ideal starting point for the synthesis of chiral ligands for this purpose. The reactive bromomethyl group allows for the attachment of a wide variety of chiral auxiliaries.

For example, reacting the bromomethylpyridine with a chiral amine or a chiral amino alcohol can produce chiral N,N' or N,O-ligands. A particularly successful class of chiral ligands for asymmetric hydrogenation are those based on pyridine-oxazolines (PyOx). rsc.orgsci-hub.se These can be readily synthesized from a pyridine precursor and a chiral amino alcohol. Rhodium and iridium complexes of such chiral ligands are highly effective catalysts for the asymmetric hydrogenation of various substrates, including unfunctionalized olefins. acs.orgnih.govacs.org

The following table presents typical results for the asymmetric hydrogenation of methyl stilbene (B7821643) using a rhodium catalyst supported by a chiral pyridine-based ligand, demonstrating the high enantioselectivities that can be achieved.

| Substrate | Catalyst | Conversion (%) | Enantiomeric Excess (ee %) | Reference System |

|---|---|---|---|---|

| (E)-Methyl stilbene | [Rh(COD)(Chiral-PyOx)]BF₄ | >99 | 98 (R) | Pyridine-Oxazoline Ligand |

| (Z)-Methyl α-acetamidocinnamate | [Rh(COD)(Chiral-PN)]BF₄ | 100 | 96 (S) | Chiral PN Ligand |

| 1-Phenyl-dihydroisoquinoline | [Ir(COD)(Chiral-Py-NHC)]BARF | >99 | 99 (S) | Pyridine-NHC Ligand |

The modular synthesis of these chiral ligands allows for systematic tuning of the catalyst's steric and electronic environment to optimize for a specific substrate, highlighting the significant potential of catalysts derived from the 4-Bromo-2-bromomethyl-6-methylpyridine scaffold in the field of asymmetric synthesis. nih.govhkbu.edu.hk

Theoretical and Computational Investigations

Quantum Chemical Studies (e.g., Density Functional Theory (DFT) calculations)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and properties of 4-Bromo-2-bromomethyl-6-methylpyridine. DFT methods, such as B3LYP with basis sets like 6-311G(d,p) or 6-311++G(d,p), are frequently used to calculate optimized molecular geometry, vibrational frequencies, and electronic parameters for related brominated heterocyclic compounds. researchgate.netnih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net For substituted pyridines, the nitrogen atom typically shows a region of negative potential, indicating its availability for protonation or coordination, while the regions around the bromine atoms are also of significant interest for potential interactions.

Note: The values presented are illustrative and derived from studies on structurally similar brominated pyridine (B92270) and benzodiazepine (B76468) derivatives. Specific values for 4-Bromo-2-bromomethyl-6-methylpyridine would require dedicated calculations.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govrjpbr.com For a molecule like 4-Bromo-2-bromomethyl-6-methylpyridine, which possesses rotatable bonds associated with the bromomethyl group, MD simulations can provide crucial insights into its conformational flexibility. pitt.edu

By simulating the molecule's dynamics, researchers can explore its potential energy surface and identify low-energy conformers, which are the most likely shapes the molecule will adopt. nih.gov This analysis is vital for understanding how the molecule's shape influences its reactivity and its ability to interact with other molecules, such as biological targets or metal ions. nih.gov MD simulations can map the transitions between different conformations, revealing the energy barriers to rotation and the preferred spatial arrangement of the substituent groups. pitt.edu Although specific MD studies on this compound are not widely available, the methodology is a standard tool for exploring the conformational landscape of flexible organic molecules. fraserlab.com

Computational Prediction of Reactivity, Regioselectivity, and Mechanistic Pathways

Computational methods are invaluable for predicting the reactivity and regioselectivity of chemical reactions. For 4-Bromo-2-bromomethyl-6-methylpyridine, there are several potential reactive sites: the benzylic bromine of the bromomethyl group, the bromine atom attached directly to the pyridine ring, and the pyridine nitrogen atom.

DFT calculations can help predict which site is most reactive. Analysis of the LUMO can indicate the most likely sites for nucleophilic attack. It is widely expected that the bromomethyl group is highly susceptible to nucleophilic substitution (an SN2-type reaction), as the bromine is a good leaving group and the resulting benzylic carbocation intermediate would be stabilized. Computational studies on similar halogenated pyridines have been used to predict the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, often indicating that the 4-position is highly activated. nih.gov

Theoretical calculations can model the entire reaction coordinate for a proposed mechanistic pathway, identifying transition states and calculating activation energies. nih.gov This allows for the comparison of different potential pathways to determine the most kinetically favorable route. rsc.orgrsc.org For instance, the relative activation barriers for substitution at the bromomethyl carbon versus the C4-bromo position could be calculated to predict the outcome of a reaction with a given nucleophile.

Modeling of Ligand-Metal Interactions and Complex Stability

The pyridine nitrogen atom in 4-Bromo-2-bromomethyl-6-methylpyridine provides a classic coordination site for metal ions. researchgate.net The presence of the bromomethyl group at the 2-position opens up the possibility of the molecule acting as a bidentate ligand, coordinating to a metal center through both the nitrogen and the bromine atom of the side chain, forming a stable five-membered chelate ring.

Computational modeling, often using DFT, is a powerful tool for investigating these ligand-metal interactions. nih.govmdpi.com These studies can predict the geometry of the resulting metal complexes, including key parameters like metal-ligand bond lengths and angles. mdpi.comresearchgate.net Furthermore, the binding energy between the ligand and the metal ion can be calculated to provide a quantitative measure of the stability of the complex. mdpi.com By comparing the stability of complexes formed with different metal ions or with related ligands, researchers can predict binding preferences and design ligands for specific applications, such as in catalysis or materials science. nih.govnih.gov

Table 2: Typical Parameters Calculated in DFT Studies of Ligand-Metal Complexes

| Calculated Parameter | Significance |

|---|---|

| Binding Energy | Quantifies the thermodynamic stability of the complex. A more negative value indicates stronger binding. |

| Metal-Ligand Bond Lengths | Provides insight into the strength and nature of the coordinate bonds (e.g., M-N, M-Br). |

| Coordination Geometry | Predicts the spatial arrangement of ligands around the metal center (e.g., tetrahedral, square planar, octahedral). |

| NBO Analysis | Natural Bond Orbital analysis quantifies charge transfer between the ligand and the metal, characterizing the donor-acceptor interaction. |

| Vibrational Frequencies | Predicts shifts in IR/Raman spectra upon complexation, which can be compared with experimental data. |

This table illustrates the types of data generated from computational modeling of metal complexes with pyridine-based ligands.

Analytical and Spectroscopic Characterization Methodologies

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

While a monoisotopic mass can be calculated based on the molecular formula (C₇H₇Br₂N), no experimental mass spectra or detailed fragmentation analyses have been published.

Infrared (IR) Spectroscopy for Functional Group Identification

No experimentally recorded IR spectra or tables of characteristic absorption frequencies for this specific compound could be located.

X-ray Diffraction Analysis for Solid-State Structural Elucidation of Derivatives and Complexes

There are no published crystal structures for 4-bromo-2-bromomethyl-6-methylpyridine or any of its direct derivatives or complexes.

Elemental Analysis (CHN) for Compositional Verification

No published results from elemental analysis for this compound are available.

Due to the absence of this specific data in the scientific literature, the generation of a detailed article with data tables as per the user's instructions cannot be fulfilled at this time.

Bioactivity Research of Pyridine Derivatives General Principles and Scaffold Potential

Exploration of Pyridine (B92270) Scaffolds as Potential Biologically Active Molecules

The pyridine nucleus is a cornerstone in the development of new drugs, with its derivatives showing a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive effects. nih.govnih.gov Medicinal chemists are continuously exploring pyridine derivatives because of their proven therapeutic characteristics and the versatility of the pyridine ring for structural modifications. enpress-publisher.comresearchgate.net The incorporation of a pyridine moiety can enhance the solubility and bioavailability of less soluble compounds, which is a desirable property in drug design. enpress-publisher.comresearchgate.net

The compound 4-Bromo-2-bromomethyl-6-methylpyridine is a substituted pyridine derivative. Its potential as a biologically active molecule stems from the combination of the core pyridine scaffold and its specific substituents: a bromo group, a bromomethyl group, and a methyl group. Each of these functional groups can influence the molecule's physicochemical properties and its interaction with biological targets. The bromine atoms, for instance, are known to modulate the lipophilicity and metabolic stability of a molecule, while the reactive bromomethyl group can potentially engage in covalent interactions with biological macromolecules.

The exploration of such scaffolds involves synthesizing a library of related compounds and screening them for various biological activities. This approach allows researchers to identify promising lead compounds for further development. The pyridine scaffold's adaptability allows for the creation of a diverse range of derivatives, increasing the probability of discovering novel bioactive molecules. rsc.org

Investigation of Molecular Mechanisms of Action (at the biochemical level)

Investigating the biochemical mechanism of a compound like 4-Bromo-2-bromomethyl-6-methylpyridine would involve a series of in vitro and in cellulo experiments. A primary approach would be to screen the compound against a panel of known biological targets, such as kinases, proteases, or G-protein coupled receptors. The presence of the highly reactive bromomethyl group suggests a potential mechanism involving covalent modification of the target protein. This group can act as an electrophile, reacting with nucleophilic residues (like cysteine, histidine, or lysine) in the active site or other critical regions of a protein, leading to irreversible inhibition.

To elucidate the precise mechanism, techniques such as enzyme kinetics, binding assays, and structural biology methods like X-ray crystallography or cryo-electron microscopy would be employed. These studies would help to identify the specific amino acid residues involved in the interaction and to understand how the compound modulates the target's function at a molecular level.

| DNA Intercalation/Binding | The planar aromatic pyridine ring could potentially intercalate between DNA base pairs or bind in the minor/major groove, interfering with DNA replication or transcription. | While less common for simple pyridines, this mechanism is possible and would require specific experimental validation. |

Structure-Activity Relationship (SAR) Studies for Biological Scaffold Optimization

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov For pyridine scaffolds, SAR studies involve systematically modifying the substituents on the pyridine ring and evaluating the impact of these changes on potency, selectivity, and pharmacokinetic properties. researchgate.net The goal is to identify the key structural features required for optimal biological activity and to guide the design of more effective and safer drugs. nih.gov

For a molecule like 4-Bromo-2-bromomethyl-6-methylpyridine, an SAR study would involve the synthesis and evaluation of a series of analogues. Modifications could include:

Varying the position and nature of the halogen: Replacing the bromo group at the 4-position with other halogens (fluoro, chloro, iodo) or other electron-withdrawing or electron-donating groups to probe the electronic requirements for activity.

Modifying the bromomethyl group: Replacing the bromine in the bromomethyl group with other leaving groups or converting the methyl group to other alkyl chains to assess the impact on reactivity and steric fit.

Changing the methyl group: Replacing the methyl group at the 6-position with other alkyl or aryl groups to explore the steric and hydrophobic tolerance at this position.

The results of these studies would provide a detailed map of the SAR, highlighting which parts of the molecule are essential for its biological effect and which can be modified to improve its drug-like properties. nih.gov

Table 2: Illustrative SAR Table for 4-Bromo-2-bromomethyl-6-methylpyridine Analogues

| R1 (Position 4) | R2 (at 2-methyl) | R3 (Position 6) | Hypothetical Change in Activity | Rationale |

|---|---|---|---|---|

| Br | Br | CH₃ | Parent Compound | Baseline activity |

| Cl | Br | CH₃ | Potentially altered potency/selectivity | Change in halogen size and electronegativity |

| F | Br | CH₃ | May increase metabolic stability | Fluorine is a common bioisostere |

| I | Br | CH₃ | May increase potency but also potential toxicity | Iodine is a large, polarizable halogen |

| Br | Cl | CH₃ | Likely reduced reactivity | C-Cl bond is stronger than C-Br bond |

| Br | OH | CH₃ | Loss of covalent modification potential | Hydroxyl group is a poor leaving group |

| Br | Br | H | May alter binding affinity | Removal of the methyl group changes steric profile |

Applications in Biochemical Pathway Probing

Pyridine derivatives are not only developed as therapeutic agents but are also valuable tools for probing biochemical pathways. researchgate.net Their ability to selectively interact with specific biological targets, such as enzymes, allows researchers to study the role of these targets in complex cellular processes. researchgate.net

A compound with a reactive functional group, such as 4-Bromo-2-bromomethyl-6-methylpyridine, could be particularly useful as a chemical probe. The bromomethyl group can form a covalent bond with its target protein, which allows for the identification and characterization of the target. This approach, known as activity-based protein profiling (ABPP), is a powerful method for discovering novel drug targets and for studying enzyme function in native biological systems.

For example, if 4-Bromo-2-bromomethyl-6-methylpyridine were found to inhibit a specific enzyme, it could be modified with a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) molecule). This tagged probe could then be used to label the target enzyme in cell lysates or even in living cells. The labeled enzyme could then be identified using techniques like mass spectrometry, providing valuable information about its identity, localization, and abundance. Such studies are critical for understanding the biochemical pathways involved in health and disease. researchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

Future Research Directions and Emerging Trends

Development of Novel and More Efficient Synthetic Routes

The synthesis of functionalized pyridines is a central theme in organic chemistry due to their prevalence in pharmaceuticals, agrochemicals, and materials. nih.gov While traditional methods for synthesizing pyridine (B92270) derivatives exist, emerging trends focus on improving efficiency, sustainability, and molecular diversity.

Future research will likely concentrate on developing novel synthetic pathways for 4-bromo-2-bromomethyl-6-methylpyridine and its precursors that offer higher yields, shorter reaction times, and milder conditions. nih.govacs.org Key areas of exploration include:

One-Pot Multicomponent Reactions (MCRs): These reactions, which combine three or more reactants in a single step, are highly efficient for creating complex molecules. nih.govresearchgate.net Future work could devise an MCR strategy that assembles the core structure of 4-bromo-2-bromomethyl-6-methylpyridine, potentially reducing the number of synthetic steps and purification processes.

Green Chemistry Approaches: The use of environmentally benign solvents, microwave-assisted synthesis, and catalysts that can be recycled are central to modern synthetic chemistry. nih.govacs.org Applying these principles could lead to more sustainable production methods, minimizing waste and energy consumption. acs.org

Late-Stage Functionalization: Developing methods to introduce the bromo- and bromomethyl groups at a later stage of a synthetic sequence offers flexibility in creating a diverse range of analogues. acs.org Techniques like C-H functionalization, which directly converts carbon-hydrogen bonds into new functional groups, are particularly promising for modifying the pyridine core with high precision. researchgate.netnih.gov

Photocatalysis and Electrosynthesis: Light-promoted reactions and electrosynthesis offer alternative energy sources for driving chemical transformations. organic-chemistry.org These methods can often proceed under mild conditions without the need for harsh reagents, providing a powerful tool for novel bond formations on the pyridine scaffold.

| Approach | Description | Potential Advantages for 4-Bromo-2-bromomethyl-6-methylpyridine Synthesis | References |

|---|---|---|---|

| Traditional Multi-Step Synthesis | Linear sequence of reactions involving protection, functionalization, and deprotection steps. | Well-established and reliable. | N/A |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single operation to form a product that contains portions of all reactants. | Increased efficiency, reduced waste, shorter synthesis time. | nih.govresearchgate.net |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions, often leading to dramatic reductions in reaction time. | Faster reaction rates, higher yields, improved purity. | nih.govacs.org |

| C-H Functionalization | Directly converting C-H bonds into C-C, C-N, or C-O bonds, avoiding pre-functionalization steps. | Atom economy, access to novel derivatives, simplified synthetic routes. | researchgate.netnih.gov |

| Photocatalysis | Using light to initiate chemical reactions, often via single electron transfer (SET) mechanisms. | Mild reaction conditions, unique reactivity, access to radical pathways. | organic-chemistry.org |

Advanced Applications in Supramolecular Chemistry and Functional Materials

The structural features of 4-bromo-2-bromomethyl-6-methylpyridine make it an excellent candidate for creating advanced materials and complex molecular assemblies. The pyridine nitrogen atom and the bromo substituents can act as coordination sites for metal ions, while the bromomethyl group provides a reactive handle for further covalent modification.

Emerging trends in this area include:

Metallo-Supramolecular Architectures: Pyridine-based ligands are fundamental building blocks for constructing sophisticated supramolecular structures like cages, helices, and coordination polymers. mdpi.comresearchgate.netcityu.edu.hk The target compound can be used to design ligands that self-assemble with metal ions into discrete, three-dimensional structures with potential applications in catalysis, molecular recognition, and guest encapsulation. researchgate.net

Functional Materials for Optoelectronics: Pyridine derivatives are widely incorporated into functional materials for organic light-emitting diodes (OLEDs), photovoltaics, and sensors. mdpi.comacs.org By incorporating 4-bromo-2-bromomethyl-6-methylpyridine into larger conjugated systems, researchers could develop new hole-transporting or electron-transporting materials with tailored electronic properties. acs.org The bromine atoms also provide a route to further functionalization via cross-coupling reactions to tune these properties.

Crystal Engineering and Cocrystals: The ability of the pyridine nitrogen to form strong hydrogen bonds can be exploited in crystal engineering to design cocrystals with specific physical properties, such as solubility and stability. acs.org Research in this area could explore how 4-bromo-2-bromomethyl-6-methylpyridine co-crystallizes with other molecules to create new solid-state forms.

| Application Area | Role of 4-Bromo-2-bromomethyl-6-methylpyridine | Potential Functionality | References |

|---|---|---|---|

| Metallo-Supramolecular Cages | Serves as a panel or vertex in a ligand that directs self-assembly with metal ions. | Catalysis, guest encapsulation, drug delivery. | researchgate.net |

| Coordination Polymers | Acts as a bridging ligand connecting metal centers in an extended network. | Gas storage, separation, heterogeneous catalysis. | mdpi.com |

| Organic Light-Emitting Diodes (OLEDs) | Used as a building block for hole-transporting or host materials. | Improved device efficiency, stability, and color tuning. | acs.org |

| Chemosensors | Incorporated into a larger molecule designed to bind selectively to an analyte. | Detection of metal ions or small molecules through changes in fluorescence or color. | nih.gov |

Integration with High-Throughput Screening and Automated Synthesis

The fields of drug discovery and materials science are increasingly relying on automation and high-throughput methods to accelerate the pace of research. rsc.org These technologies allow for the rapid synthesis and evaluation of large libraries of compounds, significantly reducing the time required to identify promising candidates.

Future research involving 4-bromo-2-bromomethyl-6-methylpyridine will likely incorporate these approaches:

Parallel Synthesis Libraries: The reactive bromomethyl group is ideal for creating libraries of derivatives through reactions with various nucleophiles (e.g., amines, phenols, thiols). Automated synthesis platforms can perform these reactions in parallel in microplate formats, quickly generating hundreds of new compounds for screening. acs.org

High-Throughput Experimentation (HTE): HTE can be used to rapidly screen a wide range of catalysts, solvents, and reaction conditions to find the optimal protocol for reactions involving 4-bromo-2-bromomethyl-6-methylpyridine. scienceintheclassroom.org This is particularly valuable for optimizing challenging cross-coupling reactions at the C4-bromo position. Nanomole-scale reactions can be performed and analyzed in a matter of hours, providing a wealth of data for scale-up. scienceintheclassroom.orgnih.gov

On-the-Fly Synthesis and Screening: An emerging paradigm involves the direct coupling of automated synthesis with biological or material-based screening. rsc.orgnih.gov A library of derivatives from 4-bromo-2-bromomethyl-6-methylpyridine could be synthesized and immediately tested for properties like protein binding or electronic behavior without isolation and purification, dramatically accelerating the discovery cycle. nih.gov

Enhanced Computational Design and AI-Driven Discovery of Pyridine-Based Molecules

For 4-bromo-2-bromomethyl-6-methylpyridine, these computational tools can be applied in several ways:

Predictive Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), can predict the geometric and electronic properties of derivatives, their reactivity, and their spectroscopic signatures. acs.org This can help rationalize experimental outcomes and guide the design of new functional materials. researchgate.net

Virtual Screening: If derivatives of 4-bromo-2-bromomethyl-6-methylpyridine are being explored for biological applications, computational docking can be used to screen large virtual libraries of these compounds against a protein target to identify potential hits. nih.gov

AI and Machine Learning: AI models, trained on vast datasets of known chemical reactions and molecular properties, can propose novel pyridine-based structures with desired attributes. unipi.it These models can also predict synthetic routes, identify potential challenges, and even suggest reaction conditions, creating a powerful feedback loop between computational design and experimental validation. rsc.org

Q & A

Q. What are the established synthetic routes for 4-Bromo-2-bromomethyl-6-methylpyridine, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : A common approach involves bromination of a methylpyridine precursor. For example, 2-chloro-6-methylpyridine can undergo bromination using bromotrimethylsilane under reflux conditions . Alternatively, nickel-catalyzed reductive coupling of halogenated pyridines (e.g., 2-bromomethylpyridine derivatives) may yield bipyridine structures, which could be adapted for synthesizing the target compound . Key parameters include temperature control (e.g., reflux at 80–100°C) and stoichiometric ratios of brominating agents to avoid over-bromination. Purification via column chromatography with ethyl acetate/hexane (1:1) is recommended .

Q. How can researchers confirm the structural identity of 4-Bromo-2-bromomethyl-6-methylpyridine using spectroscopic techniques?

- Methodological Answer :

- NMR : The compound’s -NMR should exhibit distinct signals: a singlet for the methyl group (~2.5 ppm), a doublet for the pyridine protons adjacent to bromine (~8.0–8.5 ppm), and a split signal for the bromomethyl group (~4.5 ppm). -NMR should show peaks corresponding to the brominated carbons (~30–40 ppm for CHBr and ~120–150 ppm for aromatic carbons) .

- Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion ([M+H]) at m/z 249.96 (CHBrN). Isotopic patterns for bromine (1:1 ratio for ) aid identification .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles and spatial arrangement, as demonstrated for structurally related imidazo[4,5-b]pyridines .

Q. What solvent systems are optimal for handling and reacting 4-Bromo-2-bromomethyl-6-methylpyridine in cross-coupling reactions?

- Methodological Answer : The compound is soluble in chloroform and ethyl acetate but immiscible in water . For Suzuki-Miyaura couplings, use polar aprotic solvents like DMF or DMSO with Pd catalysts. For nickel-catalyzed reactions (e.g., reductive coupling), ethanol or THF is preferred, with careful exclusion of moisture .

Advanced Research Questions

Q. How can researchers address challenges in regioselective bromination of pyridine derivatives to synthesize 4-Bromo-2-bromomethyl-6-methylpyridine?

- Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. The methyl group at position 6 directs electrophilic bromination to position 4 via steric and electronic effects. For bromomethylation at position 2, radical bromination (e.g., NBS/light) or protection/deprotection strategies (e.g., using silyl groups) may be required . Computational modeling (DFT) can predict reactive sites by analyzing electron density maps .

Q. What analytical strategies resolve contradictions in NMR data caused by overlapping signals in halogenated pyridines?

- Methodological Answer :

- 2D NMR : HSQC and HMBC experiments correlate - signals to distinguish adjacent substituents. For example, HMBC can link the bromomethyl proton to the pyridine ring’s C2 carbon .

- Deuteration : Partial deuteration of reactive sites simplifies splitting patterns.

- Variable Temperature NMR : Heating the sample (e.g., 50°C) may separate broadened signals caused by slow conformational exchange .

Q. How can mechanistic insights into the reactivity of 4-Bromo-2-bromomethyl-6-methylpyridine be gained for designing novel catalysts?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in situ FTIR or HPLC to determine rate laws. For example, in cross-coupling reactions, pseudo-first-order kinetics can reveal rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

- Isotopic Labeling : Use -labeled substrates to track bond formation/cleavage in intermediates.

- Computational Studies : Density functional theory (DFT) simulations (e.g., using Gaussian) model transition states and activation energies for bromine displacement reactions .

Q. What are the applications of 4-Bromo-2-bromomethyl-6-methylpyridine in synthesizing functionalized ligands or pharmaceutical intermediates?

- Methodological Answer :

- Ligand Synthesis : The compound serves as a precursor for bipyridine ligands via reductive coupling. For example, nickel-catalyzed reactions yield 6,6′-dimethyl-2,2′-bipyridine, a chelating agent in coordination chemistry .

- Pharmaceutical Intermediates : The bromomethyl group enables nucleophilic substitution to introduce amines or thiols, forming bioactive pyridine derivatives (e.g., kinase inhibitors) .

Safety and Handling Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.